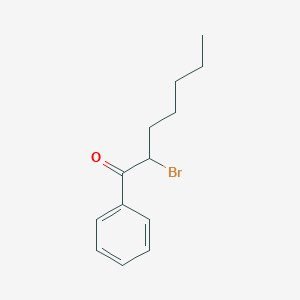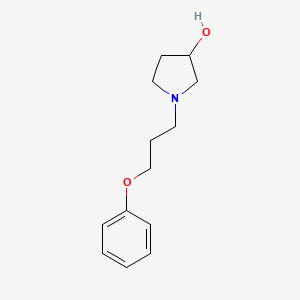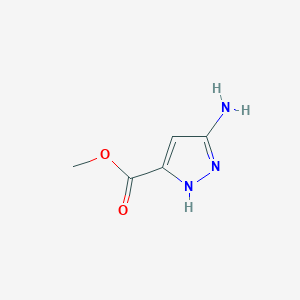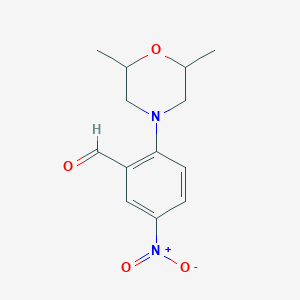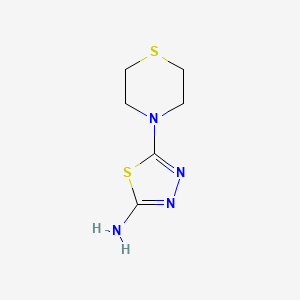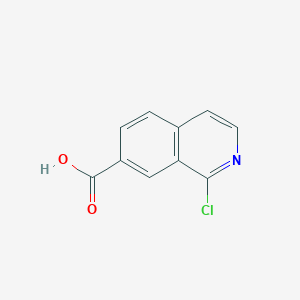
1-Chloroisoquinoline-7-carboxylic acid
Overview
Description
1-Chloroisoquinoline-7-carboxylic acid is an organic compound with the molecular formula C10H6ClNO2. It belongs to the family of isoquinoline derivatives, which are known for their diverse applications in various fields such as chemistry, biology, and medicine . This compound is characterized by the presence of a chlorine atom at the first position and a carboxylic acid group at the seventh position of the isoquinoline ring.
Preparation Methods
The synthesis of 1-chloroisoquinoline-7-carboxylic acid can be achieved through several methods:
Synthetic Routes: One common method involves the cyclization of appropriate precursors under acidic conditions.
Reaction Conditions: The reaction typically requires strong acids or bases as catalysts.
Industrial Production: Industrially, the compound can be synthesized using metal-catalyzed processes or catalyst-free processes in water.
Chemical Reactions Analysis
1-Chloroisoquinoline-7-carboxylic acid undergoes various chemical reactions:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions: Typical reagents include strong acids like sulfuric acid for cyclization, and oxidizing agents like potassium permanganate for oxidation reactions.
Major Products: The major products formed from these reactions include various substituted isoquinolines and isoquinoline N-oxides.
Scientific Research Applications
1-Chloroisoquinoline-7-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-chloroisoquinoline-7-carboxylic acid involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-Chloroisoquinoline-7-carboxylic acid can be compared with other isoquinoline derivatives:
Similar Compounds: Examples include 7-chloroisoquinoline-1-carboxylic acid and 1-chloroisoquinoline.
Properties
IUPAC Name |
1-chloroisoquinoline-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-9-8-5-7(10(13)14)2-1-6(8)3-4-12-9/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGEAVRLLVLRDFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN=C2Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50611281 | |
| Record name | 1-Chloroisoquinoline-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50611281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
730971-21-8 | |
| Record name | 1-Chloroisoquinoline-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50611281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


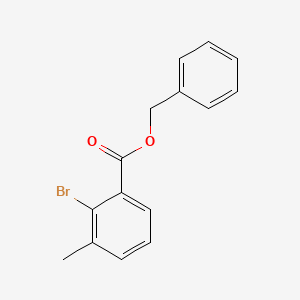

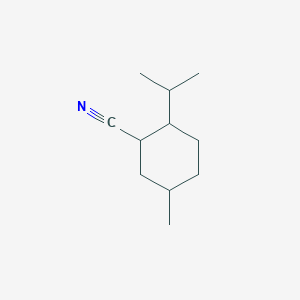
![1-[(4-Bromophenyl)methyl]pyrrolidin-3-amine](/img/structure/B1369887.png)

